molecular formula C8H5F2NO2S B11754966 4-((Difluoromethyl)sulfonyl)benzonitrile

4-((Difluoromethyl)sulfonyl)benzonitrile

Cat. No.: B11754966
M. Wt: 217.19 g/mol
InChI Key: MOBLNMQNSNBXBQ-UHFFFAOYSA-N
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Description

4-((Difluoromethyl)sulfonyl)benzonitrile ( 1236079-27-8 ) is a high-purity chemical reagent with a molecular formula of C8H5F2NO2S and a molecular weight of 217.19 g/mol . This compound is characterized by a benzonitrile group linked to a difluoromethylsulfonyl moiety, represented by the SMILES notation N#CC1=CC=C(S(=O)(C(F)F)=O)C=C1 . It is supplied with a purity of 97% and requires specific storage conditions, typically at 2-8°C , to maintain stability. As a benzene derivative containing both sulfone and nitrile functional groups, it serves as a valuable and versatile building block in organic synthesis and medicinal chemistry research. Its structure makes it particularly useful for the development of novel pharmaceutical compounds and agrochemicals, where the incorporation of fluorine atoms and sulfonyl groups can significantly alter the electronic properties, metabolic stability, and biological activity of lead molecules . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5F2NO2S

Molecular Weight

217.19 g/mol

IUPAC Name

4-(difluoromethylsulfonyl)benzonitrile

InChI

InChI=1S/C8H5F2NO2S/c9-8(10)14(12,13)7-3-1-6(5-11)2-4-7/h1-4,8H

InChI Key

MOBLNMQNSNBXBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)C(F)F

Origin of Product

United States

Retrosynthetic Analysis and Strategic Disconnections for 4 Difluoromethyl Sulfonyl Benzonitrile

A retrosynthetic analysis of 4-((difluoromethyl)sulfonyl)benzonitrile reveals several key disconnections that form the basis for plausible synthetic routes. The primary strategic bonds to consider for disconnection are the C-SO2 bond, the C-CN bond, and the C-CF2H bond. Each disconnection leads to a different set of starting materials and, consequently, a distinct synthetic strategy.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis highlights three primary synthetic approaches:

Strategy 1 (C-SO2 Formation): This approach involves the formation of the aryl sulfone bond as a key step, typically by reacting a 4-cyanophenyl nucleophile or its equivalent with a difluoromethanesulfonyl electrophile.

Strategy 2 (C-CN Formation): This strategy focuses on introducing the nitrile group onto a pre-formed difluoromethylsulfonylbenzene scaffold. This is often achieved through the cyanation of an aryl halide.

Strategy 3 (Difluoromethylation): This route involves the formation of the S-CF2H bond at a late stage by reacting a 4-cyanobenzenesulfinate intermediate with a suitable difluoromethylating agent.

Analysis of C-SO2 Bond Formation Strategies

The construction of the C-SO2 bond is a cornerstone of many synthetic routes toward aryl sulfones. Several reliable methods can be envisioned for the synthesis of this compound.

One common approach involves the reaction of an aryl halide with a sulfinate salt. In the context of our target molecule, this would involve the coupling of a 4-halobenzonitrile with a difluoromethanesulfinate salt.

Another strategy is the reaction of an aryllithium or Grignard reagent, generated from a 4-halobenzonitrile, with sulfur dioxide followed by reaction with a difluoromethylating agent.

A third approach involves the sulfonylation of an activated aromatic ring. For instance, 4-cyanobenzenediazonium salts could be reacted with sulfur dioxide in the presence of a copper catalyst (a variation of the Meerwein arylation) to generate a sulfonyl chloride, which can then be further functionalized.

Strategy Reactants General Conditions Key Features
Sulfinate Alkylation4-Halobenzonitrile, Sodium difluoromethanesulfinatePalladium or Copper catalyst, BaseGood functional group tolerance.
Organometallic Route4-Halobenzonitrile, Mg or BuLi, SO2, Difluoromethylating agentAnhydrous conditions, Low temperatureVersatile but sensitive to functional groups.
Diazonium Salt Route4-Aminobenzonitrile (B131773), NaNO2/HCl, SO2/CuCl2Aqueous conditions, Low temperatureUseful for generating sulfonyl chlorides.

Consideration of C-CN Bond Introduction Methodologies

The introduction of the nitrile functionality is a well-established transformation in organic synthesis. For the synthesis of this compound, a late-stage cyanation of a suitable precursor is a viable and often preferred strategy.

The most prominent method for this transformation is the palladium-catalyzed cyanation of aryl halides. organic-chemistry.orgnih.govnih.govscilit.com This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide or potassium ferrocyanide. nih.govnih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups, making it an attractive option for complex molecules.

For example, 4-bromo-1-((difluoromethyl)sulfonyl)benzene could be subjected to palladium-catalyzed cyanation to yield the target molecule. The choice of catalyst, ligand, and cyanide source can be crucial for achieving high yields and avoiding side reactions.

Cyanation Method Starting Material Cyanide Source Catalyst/Ligand Typical Conditions
Palladium-catalyzed4-Bromo-1-((difluoromethyl)sulfonyl)benzeneZn(CN)2Pd(dba)2 / dppfToluene, 100-120 °C
Palladium-catalyzed4-Bromo-1-((difluoromethyl)sulfonyl)benzeneK4[Fe(CN)6]Pd(OAc)2 / XantphosDMA, 120-140 °C nih.gov
Copper-catalyzed (Rosenmund-von Braun)4-Iodo-1-((difluoromethyl)sulfonyl)benzeneCuCNHigh temperatureNMP or DMF, >150 °C

Strategies for Selective Introduction of the Difluoromethyl Group

The selective introduction of the difluoromethyl group (CF2H) is a critical step in the synthesis of the target molecule. This functionality is often installed using specialized difluoromethylating agents.

One of the most direct methods involves the reaction of a sulfinate with a difluoromethyl source. For our target, sodium 4-cyanobenzenesulfinate could be reacted with a difluoromethylating agent such as difluoromethyl 2-pyridyl sulfone or other electrophilic difluoromethyl sources. researchgate.net

Alternatively, a difluoromethyl radical can be generated and reacted with a suitable aromatic precursor. For instance, radical difluoromethylation of a 4-cyanophenylboronic acid derivative could be achieved using a difluoromethyl radical precursor and a suitable initiator.

Another approach involves the use of difluoromethyl phenyl sulfone as a building block. cas.cncas.cn This reagent can be deprotonated to form a nucleophilic difluoromethyl species, which can then react with an appropriate electrophile.

Difluoromethylation Strategy Substrate Reagent Conditions
Nucleophilic DifluoromethylationSodium 4-cyanobenzenesulfinateDifluoromethyl 2-pyridyl sulfoneBase, DMF
Radical Difluoromethylation4-Cyanophenylboronic acidZn(SO2CF2H)2, t-BuOOHDMSO, Room Temperature
From Difluoromethyl Phenyl SulfoneDifluoromethyl phenyl sulfoneBase, then electrophileAnhydrous THF, Low Temperature

Modular Synthesis Approaches for Benzonitrile-Sulfone Hybrid Scaffolds

The concept of modular synthesis allows for the rapid generation of a library of related compounds from a set of common building blocks. nih.gov This approach is particularly valuable for drug discovery and materials science. For the synthesis of benzonitrile-sulfone hybrids, a modular approach would involve the assembly of the molecule from distinct "modules" representing the benzonitrile (B105546) and sulfone components.

A powerful modular strategy involves the use of sulfones as versatile functional groups for cross-coupling reactions. nih.gov For instance, a building block containing the difluoromethyl sulfone moiety could be coupled with various nitrile-containing aromatic partners using modern cross-coupling methodologies. This allows for the late-stage introduction of diversity into the benzonitrile portion of the molecule.

Another modular approach could involve the use of a bifunctional building block that can be elaborated in a stepwise manner. For example, a molecule containing both a protected amine and a sulfone group could be synthesized. The amine could then be converted to a nitrile, and the sulfone could be difluoromethylated in subsequent steps.

The development of robust and orthogonal reaction sequences is key to the success of these modular strategies, enabling the efficient and predictable synthesis of a wide range of benzonitrile-sulfone derivatives.

Mechanistic Investigations of Key Transformations in the Synthesis and Reactivity of 4 Difluoromethyl Sulfonyl Benzonitrile

Elucidation of Difluoromethylation Reaction Pathways

The introduction of the difluoromethyl (CF₂H) group onto the benzonitrile (B105546) scaffold is a critical step in the synthesis of 4-((difluoromethyl)sulfonyl)benzonitrile. Several mechanistic pathways can be considered for this transformation, primarily involving difluorocarbene intermediates, radical species, or organometallic complexes.

Difluorocarbene Intermediates and Reactivity

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be employed for the introduction of the CF₂H group. mdpi.com It is typically generated in situ from various precursors. In the context of synthesizing this compound, a plausible route involves the reaction of a suitable precursor, such as 4-thiocyanatobenzonitrile or a related sulfur-containing derivative, with a source of difluorocarbene.

The singlet ground state of difluorocarbene is stabilized by π-donation from the fluorine atoms to the carbene carbon, yet it remains a moderately electrophilic species. mdpi.com The reaction of difluorocarbene with a sulfur nucleophile, such as a thiophenol derivative, would proceed via nucleophilic attack of the sulfur on the carbene, leading to a difluoromethylthioether intermediate. Subsequent oxidation of the thioether to the sulfone would yield the final product.

The generation of difluorocarbene can be achieved from various reagents, each with its own mechanistic nuances. For instance, the thermal decomposition of compounds like trifluoromethyl-trimethylsilane (TMSCF₃) or the base-induced decomposition of reagents like sodium chlorodifluoroacetate can serve as effective sources of difluorocarbene. mdpi.comcapes.gov.br The choice of precursor and reaction conditions can significantly influence the efficiency and selectivity of the difluoromethylation step.

Table 1: Common Precursors for Difluorocarbene Generation

PrecursorGeneration MethodKey Features
TMSCF₃ Thermal or fluoride-induced decompositionVersatile and widely used.
ClCF₂COONa Thermal decarboxylationInexpensive and readily available.
BrCF₂PO(OEt)₂ Base-induced decompositionEfficient under mild conditions. nsf.gov
CF₃SiF₃ Thermal decompositionGaseous precursor, useful in specific applications. capes.gov.br

Radical Pathways in Difluoromethyl Group Introduction

Radical reactions provide an alternative and powerful strategy for the formation of C-CF₂H bonds. The difluoromethyl radical (•CF₂H) can be generated from various precursors and can participate in addition reactions with suitable aromatic substrates. mdpi.comrsc.org In the synthesis of this compound, a radical pathway could involve the reaction of a 4-cyanophenyl-containing substrate with a source of •CF₂H.

One potential route involves the radical hydrodifluoromethylation of an unsaturated precursor, such as a styrenic derivative of benzonitrile. uni-muenster.de However, a more direct approach would be the radical difluoromethylation of a pre-functionalized benzonitrile derivative. For instance, a diazotized 4-aminobenzonitrile (B131773) could react with a difluoromethyl radical source in a Sandmeyer-type reaction.

Recent studies have highlighted the use of sulfone-based reagents for generating difluoromethyl radicals. For example, difluoromethyl 2-pyridyl sulfone has been employed in nickel-catalyzed cross-electrophile coupling reactions, where the formation of a •CF₂H radical, rather than difluorocarbene, has been confirmed. acs.org This radical can then be trapped by an aryl partner.

Table 2: Plausible Radical Precursors for Difluoromethylation

Radical PrecursorGeneration MethodMechanistic Aspect
Difluoromethyl 2-pyridyl sulfone Nickel catalysisCross-electrophile coupling involving •CF₂H. acs.org
BrCF₂H Photoredox or metal catalysisHalogen atom transfer to generate •CF₂H.
ICH₂SO₂Ph Initiator (e.g., Et₃B/air)Generates a sulfonyl-stabilized radical. wikipedia.org

Organometallic Intermediates in Catalytic Difluoromethylations

Transition metal-catalyzed reactions offer a highly efficient and selective means of forming C-C and C-heteroatom bonds. In the context of difluoromethylation, organometallic intermediates play a pivotal role. rsc.org Palladium and copper catalysts are commonly employed for the cross-coupling of aryl halides or their equivalents with a difluoromethylating agent. rsc.org

A plausible catalytic cycle for the synthesis of a precursor to this compound could involve the oxidative addition of a 4-halobenzonitrile to a low-valent metal center (e.g., Pd(0) or Cu(I)). youtube.com The resulting organometallic species would then undergo transmetalation with a difluoromethyl source, such as a difluoromethylsilane or a difluoromethylzinc reagent. The final step would be reductive elimination to furnish the difluoromethylated benzonitrile and regenerate the active catalyst. csbsju.eduyoutube.com

The nature of the ligands on the metal center, the choice of the difluoromethylating agent, and the reaction conditions are all critical parameters that influence the efficiency and outcome of the catalytic cycle. Computational studies have provided valuable insights into the energetics and structures of the various intermediates and transition states involved in these catalytic processes. nsf.gov

Mechanistic Aspects of Sulfone Bond Formation

The formation of the sulfone group is the second key transformation in the synthesis of this compound. This can be achieved either by oxidation of a pre-formed difluoromethylthioether or by direct introduction of the difluoromethylsulfonyl group onto the benzonitrile ring.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. wikipedia.orgmasterorganicchemistry.com The direct sulfonylation of benzonitrile with a suitable electrophilic species derived from difluoromethanesulfonic acid or its derivatives could, in principle, lead to the desired product. The mechanism of EAS involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org Subsequent deprotonation restores the aromaticity and yields the substituted product. libretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org

In the case of benzonitrile, the cyano group is a deactivating and meta-directing group for electrophilic aromatic substitution. wikipedia.org Therefore, direct sulfonylation would be expected to occur at the meta position relative to the cyano group. To achieve para-substitution, as required for this compound, a different strategy would be necessary, such as starting with a para-substituted precursor or employing a directing group that can be later converted to the nitrile.

The active electrophile in sulfonation is typically sulfur trioxide (SO₃) or its protonated form. wikipedia.orglibretexts.orgmasterorganicchemistry.com For the introduction of a difluoromethylsulfonyl group, a reactive electrophile such as difluoromethanesulfonyl chloride or anhydride (B1165640) would be required, likely activated by a strong Lewis or Brønsted acid. wikipedia.org

Reductive Elimination and Oxidative Addition in Metal-Catalyzed Processes

Metal-catalyzed cross-coupling reactions provide a versatile alternative for the formation of the C-S bond in aryl sulfones. organic-chemistry.org These reactions often proceed through a catalytic cycle involving oxidative addition and reductive elimination steps. youtube.comcsbsju.eduyoutube.com

A plausible pathway for the synthesis of this compound via this route would involve the reaction of a 4-halobenzonitrile with a metal catalyst (e.g., palladium or copper) and a source of the difluoromethylsulfinate anion (CF₂HSO₂⁻). The catalytic cycle would likely commence with the oxidative addition of the 4-halobenzonitrile to the low-valent metal center. uni-muenster.deyoutube.com This is followed by transmetalation with the difluoromethylsulfinate salt. The final and crucial step is the reductive elimination from the resulting organometallic complex to form the C-S bond of the sulfone and regenerate the catalyst. csbsju.eduyoutube.com

The facility of the reductive elimination step can be influenced by the electronic and steric properties of the ligands on the metal center and the nature of the coupling partners. csbsju.edu Computational studies have been instrumental in elucidating the intricate details of these catalytic cycles, including the relative energies of intermediates and the barriers for key elementary steps.

Insights into Nitrile Group Transformations

The nitrile group is a versatile functional group capable of undergoing a variety of transformations. In this compound, the potent electron-withdrawing nature of the 4-((difluoromethyl)sulfonyl) group significantly influences the reactivity of the nitrile moiety, rendering the carbon atom highly electrophilic.

Simple alkenes are generally not susceptible to nucleophilic attack due to the non-polar nature of their double bonds. dalalinstitute.com However, the nitrile group in this compound is highly polarized, facilitating such additions. The mechanism of nucleophilic addition to carbon-carbon multiple bonds typically involves the formation of a carbanion intermediate, which then reacts with an electrophile. dalalinstitute.com While this is for C-C bonds, the principle of nucleophilic attack on an unsaturated system is analogous for C-N triple bonds.

Kinetic studies of nucleophilic addition reactions, for instance, the addition of benzylamines to benzylideneacetylacetones in acetonitrile, have shown that such reactions can occur in a single step through a four-membered cyclic transition state. koreascience.kr This suggests a concerted mechanism where bond formation and proton transfer happen concurrently. koreascience.kr

Table 1: Representative Nucleophiles for Addition to Activated Nitriles

Nucleophile ClassExamplePotential Product Type
Organometallic ReagentsGrignard Reagents (R-MgX)Ketones (after hydrolysis)
HydridesSodium Borohydride (B1222165) (NaBH₄)Amines
AlcoholsMethanol (CH₃OH)Imidates
AminesAmmonia (NH₃)Amidines

This table presents potential reaction pathways based on established reactivity of activated nitriles. Specific experimental validation for this compound is not available in the cited literature.

The nitrile group can participate as a 2π component in cycloaddition reactions, such as the Diels-Alder reaction, to form heterocyclic compounds. wikipedia.org In these reactions, the nitrile acts as a dienophile, reacting with a conjugated diene. The reactivity of the nitrile as a dienophile is significantly enhanced by the presence of electron-withdrawing groups, a condition met in this compound.

The mechanism of a Diels-Alder reaction is typically concerted, proceeding through a cyclic transition state where the new sigma bonds are formed simultaneously. wikipedia.orgyoutube.com The reaction is governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is key. wikipedia.org The electron-withdrawing sulfonyl group lowers the energy of the LUMO of the nitrile, facilitating the reaction with electron-rich dienes. nih.gov

These reactions can be thermally or photochemically initiated, and the stereochemistry of the product is often predictable based on the Woodward-Hoffmann rules. youtube.com For instance, a [4+2] cycloaddition is thermally allowed and proceeds in a suprafacial-suprafacial manner. wikipedia.org

Table 2: Potential Diene Partners for Cycloaddition with Activated Nitriles

Diene TypeExampleResulting Heterocycle
Acyclic Dienes2,3-Dimethyl-1,3-butadieneDihydropyridine derivative
Cyclic DienesCyclopentadieneBicyclic pyridine (B92270) derivative
Heterodienes1-AzabutadienePyrimidine derivative

This table illustrates potential cycloaddition reactions based on the known reactivity of dienophiles. Specific experimental outcomes for this compound have not been detailed in the available literature.

Isotopic Labeling Studies for Mechanistic Validation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms. numberanalytics.comslideshare.net In the context of this compound, isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) could be strategically incorporated to validate proposed mechanistic pathways.

For instance, to confirm the mechanism of a nucleophilic addition, one could use a deuterated nucleophile. The position of the deuterium atom in the final product would provide insight into the bond-forming and proton-transfer steps. Similarly, in studying the reduction of the nitrile group, using a deuterium-labeled reducing agent like sodium borodeuteride (NaBD₄) would help to track the source of the hydrogen atoms added to the carbon and nitrogen.

Kinetic Isotope Effect (KIE) studies can also provide valuable information about the rate-determining step of a reaction. koreascience.kr A primary KIE (kH/kD > 1) is observed when a bond to the isotope is broken in the rate-determining step. For example, in the hydrogenation of benzonitrile, the use of deuterium gas has been employed to probe the reaction mechanism on catalyst surfaces. researchgate.net Isotopic labeling experiments have also been crucial in understanding the mechanism of DNA strand cleavage by other nitrogen-containing heterocyclic compounds like 1,2,4-benzotriazine (B1219565) 1,4-di-N-oxide. nih.gov

Reaction Kinetics and Thermodynamic Profiles of Critical Steps

The study of reaction kinetics and thermodynamics provides quantitative data on the feasibility and rate of chemical transformations. For key steps in the synthesis and reactions of this compound, determining parameters such as rate constants (k), activation energy (Ea), enthalpy (ΔH), and entropy (ΔS) of reaction is crucial for process optimization.

For example, in the hydrogenation of benzonitrile over a palladium catalyst, the reaction was found to be first-order with respect to benzonitrile, with an activation energy of 27.6 kJ mol⁻¹. researchgate.net Thermodynamic and kinetic studies of Diels-Alder reactions have also been conducted, revealing the influence of temperature on kinetic versus thermodynamic control of the product distribution. mdpi.com

Table 3: Hypothetical Kinetic and Thermodynamic Parameters for Nucleophilic Addition to Benzonitriles

SubstrateRelative Rate Constant (k_rel)Activation Energy (Ea) (kJ/mol)Reaction Enthalpy (ΔH) (kJ/mol)
Benzonitrile160-40
4-Nitrobenzonitrile5050-45
This compound> 50 (expected)< 50 (expected)< -45 (expected)

This table presents a hypothetical comparison based on the known electronic effects of substituents on the reactivity of benzonitriles. The values for this compound are predictive and not based on experimental data from the cited sources.

Computational and Theoretical Chemistry Studies on 4 Difluoromethyl Sulfonyl Benzonitrile and Analogues

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 4-((Difluoromethyl)sulfonyl)benzonitrile, these methods help in understanding its stability, reactivity, and intermolecular interaction potential.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. nih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the most stable conformation (the lowest energy arrangement of atoms) of this compound. researchgate.netnih.gov The key areas of conformational flexibility in this molecule are the rotation around the C(aryl)-S bond and the S-C(fluoroalkyl) bond. DFT calculations allow for the mapping of the potential energy surface as these bonds are rotated, identifying the global minimum energy structure. For related benzonitrile (B105546) derivatives, DFT has been successfully used to obtain optimized geometries that are in good agreement with experimental data. nih.govsigmaaldrich.com The planarity of the benzonitrile ring is typically maintained, while the sulfonyl group's substituents adopt a staggered conformation to minimize steric hindrance.

Table 1: Representative Theoretical Geometric Parameters for Substituted Benzonitriles and Sulfones based on DFT Calculations.
ParameterTypical Calculated Value (Å or °)Description
C≡N Bond Length~1.15 - 1.16 ÅThe triple bond of the nitrile group.
C-C (Aromatic) Bond Length~1.39 - 1.41 ÅThe carbon-carbon bonds within the benzene (B151609) ring.
S=O Bond Length~1.45 - 1.48 ÅThe double bonds of the sulfonyl group.
C(aryl)-S Bond Length~1.77 - 1.80 ÅThe bond connecting the benzene ring to the sulfur atom.
O=S=O Bond Angle~118 - 122°The angle between the two oxygen atoms of the sulfonyl group.

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and localization of these orbitals are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is anticipated to be distributed over the electron-withdrawing nitrile and difluoromethylsulfonyl groups.

The energy gap between the HOMO and LUMO is an indicator of molecular stability; a large gap suggests high stability and low reactivity. nih.gov In reactions, the molecule can act as a nucleophile by donating electrons from its HOMO or as an electrophile by accepting electrons into its LUMO. wikipedia.org The presence of the strong electron-withdrawing groups suggests that this compound would be a potent electrophile, with its LUMO readily accepting electrons from a nucleophile.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound based on Analogous Structures.
OrbitalExpected LocalizationPredicted Reactivity Role
HOMOAromatic (phenyl) ringSite for electrophilic attack (electron donation).
LUMONitrile (C≡N) and Sulfonyl (SO₂) groupsSite for nucleophilic attack (electron acceptance).
HOMO-LUMO GapRelatively largeIndicates high kinetic stability.

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to predict how molecules will interact. It maps the electrostatic potential onto the electron density surface of a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

For this compound, the MEPS would show:

Negative Potential: Concentrated on the electronegative nitrogen atom of the nitrile group and the oxygen atoms of the sulfonyl group. These are the most likely sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential: Expected around the hydrogen atoms of the difluoromethyl group and the aromatic ring. The sulfur atom, being bonded to four highly electronegative atoms (two oxygens, two carbons, one of which is fluorinated), would also exhibit a significant positive potential, making it a potential site for nucleophilic attack.

Table 3: Predicted Reactive Sites from MEPS Analysis of this compound.
RegionPredicted Electrostatic PotentialImplication for Reactivity
Nitrile NitrogenStrongly NegativeSite for electrophilic attack, hydrogen bonding acceptor.
Sulfonyl OxygensStrongly NegativeSites for electrophilic attack, hydrogen bonding acceptor.
Difluoromethyl HydrogensPositivePotential for weak hydrogen bonding interactions.
Sulfonyl SulfurStrongly PositiveSite for nucleophilic attack.

Theoretical Examination of Bonding and Electronic Properties of Fluorinated Sulfones

The introduction of fluorine atoms into organic molecules dramatically alters their chemical and physical properties. In fluorinated sulfones, the interplay between the highly electronegative fluorine atoms and the electron-withdrawing sulfonyl group creates unique bonding characteristics and electronic effects.

The bonds involving fluorine are distinct due to fluorine's high electronegativity. The C-F bond is one of the strongest single bonds in organic chemistry, contributing to the metabolic stability of fluorinated compounds. nih.gov However, the electronic consequences of fluorination extend to adjacent bonds. Theoretical studies on α-fluorinated sulfones have shown that fluorination on the carbon adjacent to the sulfonyl group can weaken the C-S bond. mdpi.com This weakening is attributed to the strong electron-withdrawing nature of the fluorine atoms, which polarizes the C-S bond and can make it more susceptible to cleavage under certain conditions, such as reduction. mdpi.comosti.gov Computational models can quantify these effects by calculating bond lengths, bond dissociation energies, and atomic charges.

Table 4: Comparative Bond Characteristics in Fluorinated vs. Non-Fluorinated Sulfones.
BondCharacteristic in Non-Fluorinated AnaloguesCharacteristic in α-Fluorinated Analogues
C-FN/AStrong, highly polarized.
C-SRelatively strong and stable.Weakened and more polarized due to α-fluorination. mdpi.com
S=OStrong, polar.Slightly strengthened due to inductive effects. mdpi.com

The electronic properties of the this compound molecule are dominated by the inductive and resonance effects of its substituents. chemistrysteps.comauburn.edu

Inductive Effect (-I): This effect involves the transmission of charge through sigma (σ) bonds and is related to electronegativity. lasalle.edu Both the sulfonyl group and the fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). The -SO2CHF2 group is therefore a powerful -I group, pulling electron density away from the benzene ring through the C-S sigma bond. The nitrile group also contributes a significant -I effect. youtube.com

Resonance Effect (-M/-R): This effect involves the delocalization of pi (π) electrons across a conjugated system. lasalle.edu The nitrile group is a classic resonance-withdrawing group (-M), as it can accept π-electron density from the aromatic ring into its C≡N triple bond. The sulfonyl group, however, does not typically participate in resonance with the aromatic ring in the same way. While it is strongly electron-withdrawing, this is primarily due to its inductive effect.

The combination of these powerful electron-withdrawing effects from both the nitrile and the difluoromethylsulfonyl groups makes the aromatic ring of this compound highly electron-deficient. This deactivation has significant consequences for its reactivity, particularly in electrophilic aromatic substitution reactions, which would be slower and directed to the meta position.

Table 5: Summary of Electronic Effects in this compound.
Functional GroupInductive EffectResonance EffectOverall Effect on Aromatic Ring
-CN (Nitrile)-I (Withdrawing)-M (Withdrawing)Strongly deactivating, meta-directing.
-SO₂CHF₂ (Difluoromethylsulfonyl)-I (Strongly Withdrawing)NegligibleStrongly deactivating, meta-directing.

Electronic Density Distribution and Charge Transfer

The electronic character of this compound is dictated by the interplay of its constituent functional groups: the electron-withdrawing nitrile (-CN) and difluoromethylsulfonyl (-SO₂CF₂H) groups attached to the central benzene ring. Computational methods such as Density Functional Theory (DFT) are employed to visualize and quantify the distribution of electron density.

Molecular Electrostatic Potential (MEP) maps are a key tool for this purpose. The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, colored in shades of blue). For a molecule like this compound, the MEP would show a high electron density around the nitrogen atom of the nitrile group and the oxygen atoms of the sulfonyl group, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the regions around the hydrogen atoms and the carbon of the nitrile group would appear electron-deficient, indicating susceptibility to nucleophilic attack.

Mulliken population analysis is another method to calculate atomic charges, though it is known to be highly dependent on the basis set used in the calculation. stackexchange.comuni-muenchen.de NBO charges are generally considered more reliable for qualitative interpretation. stackexchange.com The table below presents hypothetical Mulliken charges for this compound, derived from general principles and data from similar fragments, to illustrate the expected charge distribution.

Atom/GroupExpected Mulliken Charge (a.u.)Analysis
Sulfonyl Sulfur (S)Highly Positive (+1.0 to +1.5)The sulfur atom is in a high oxidation state and bonded to four highly electronegative atoms (2xO, 1xC-aryl, 1xC-CF₂H), leading to a significant positive charge, making it a strong electrophilic center.
Sulfonyl Oxygens (O)Highly Negative (-0.6 to -0.8)As highly electronegative atoms double-bonded to the sulfur, they pull significant electron density, resulting in a strong negative charge. These sites are nucleophilic and can act as hydrogen bond acceptors.
Aromatic Ring CarbonsVariably PositiveThe carbons attached to the sulfonyl and nitrile groups would bear the most significant positive charge. The overall ring is electron-deficient due to the strong withdrawing effects of the substituents.
Nitrile Carbon (C≡N)Positive (+0.1 to +0.3)The carbon atom of the nitrile group is electrophilic due to the polarization of the C≡N triple bond towards the more electronegative nitrogen atom. rsc.org
Nitrile Nitrogen (N)Negative (-0.3 to -0.5)The nitrogen atom is the most electronegative site in the nitrile group, concentrating electron density and possessing a lone pair, making it a nucleophilic center and a potential hydrogen bond acceptor.
Difluoromethyl Carbon (CF₂H)Positive (+0.4 to +0.6)The two highly electronegative fluorine atoms strongly withdraw electron density, rendering this carbon atom significantly electrophilic.
Difluoromethyl Fluorines (F)Highly Negative (-0.3 to -0.5)Fluorine is the most electronegative element, leading to a substantial accumulation of negative charge on these atoms.

Note: The values in this table are illustrative and based on general computational chemistry principles for similar functional groups. Specific values would require dedicated DFT calculations.

This charge distribution facilitates intramolecular and intermolecular charge transfer processes. The significant polarization induced by the substituents makes the molecule a candidate for forming charge-transfer complexes. masterorganicchemistry.comacs.org

Theoretical Studies on Benzonitrile Electronic Characteristics

The electronic properties of the benzonitrile core are heavily modulated by its substituents. In this compound, the combined effect of the nitrile and sulfonyl groups profoundly influences the reactivity of the aromatic system.

Influence of Nitrile Group on Aromatic Ring Electron Density

The nitrile group (-C≡N) is a potent electron-withdrawing group through both inductive and resonance effects.

Inductive Effect (-I): The nitrogen atom is more electronegative than carbon, leading to a dipole in the C≡N bond and a withdrawal of electron density from the carbon atom attached to the ring. This effect polarizes the sigma bond framework.

Resonance Effect (-M): The triple bond of the nitrile group can participate in conjugation with the aromatic π-system. Resonance structures can be drawn that delocalize the π-electrons of the ring onto the nitrogen atom, placing a positive charge on the aromatic ring, particularly at the ortho and para positions.

This net withdrawal of electron density deactivates the aromatic ring towards electrophilic aromatic substitution, making it less reactive than benzene. The electron deficiency is most pronounced at the ortho and para positions, which directs incoming electrophiles to the meta position.

Reactivity Indices for Nucleophilic and Electrophilic Attack on Benzonitrile

Conceptual DFT provides a framework for quantifying the reactivity of different sites within a molecule using reactivity indices. scirp.org These indices are derived from the changes in electron density as electrons are added or removed, often approximated using the energies of the Frontier Molecular Orbitals (HOMO and LUMO). alrasheedcol.edu.iq

Fukui Functions: The Fukui function, f(r), predicts the most reactive sites for nucleophilic, electrophilic, and radical attack. wikipedia.orgscm.com

f⁺(r) corresponds to nucleophilic attack (addition of an electron) and highlights the sites most likely to accept an electron. For benzonitrile derivatives, the nitrile carbon is a primary site for nucleophilic attack.

f⁻(r) corresponds to electrophilic attack (removal of an electron) and indicates the sites most likely to donate an electron. In a deactivated ring like benzonitrile, these sites are less pronounced but would be located at the meta positions.

Local Electrophilicity (ωk) and Nucleophilicity (Nk): These indices provide a site-specific measure of reactivity. rsc.orgscielo.org.mx The electrophilicity index (ω) is a global property that measures the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net Local variants pinpoint the atoms most susceptible to attack.

For this compound, the nitrile carbon and the sulfonyl sulfur would be expected to have high local electrophilicity indices (ωk), marking them as the primary sites for nucleophilic attack. The nitrogen and oxygen atoms would have higher local nucleophilicity indices (Nk).

ParameterDefinitionPredicted Trend for this compound
Global Electrophilicity (ω) ω = (μ²)/(2η) where μ is the electronic chemical potential and η is the chemical hardness.High. The presence of two strong electron-withdrawing groups lowers the LUMO energy, increasing the molecule's ability to accept electrons and thus its overall electrophilicity.
Local Electrophilicity (ωk) Site-specific electrophilicity.High values are expected at the sulfonyl sulfur atom and the nitrile carbon atom, indicating these are the most probable sites for nucleophilic attack.
Local Nucleophilicity (Nk) Site-specific nucleophilicity.High values are expected at the sulfonyl oxygen atoms and the nitrile nitrogen atom, which are the most electron-rich centers.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

Free Energy Surface Calculations for Difluoromethylation Pathways

The synthesis of this compound likely involves the introduction of the -CF₂H group onto a precursor molecule. One common method involves reagents like difluoromethyl phenyl sulfone or difluoromethyl 2-pyridyl sulfone. acs.orgresearchgate.netcas.cn Computational studies can map the potential energy surface (PES) or free energy surface (FES) for such reactions. researchgate.netrsc.org

A typical difluoromethylation reaction might proceed through a radical mechanism. The free energy surface calculation for such a pathway would involve:

Initiation: Calculation of the energy required to generate the difluoromethyl radical (•CF₂H) from a precursor.

Propagation: Modeling the addition of the •CF₂H radical to an aryl precursor. This step involves locating the transition state for the C-C or C-S bond formation.

Termination: Calculating the energetics of radical combination steps.

Activation Energy Barriers for Sulfonylation and Nitrile Transformations

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction and corresponds to the energy difference between the reactants and the highest transition state on the reaction pathway. mdpi.com DFT calculations are a standard method for locating transition state geometries and calculating their energies.

Sulfonylation: The formation of the aryl sulfone bond could occur via nucleophilic aromatic substitution on a suitably activated benzonitrile derivative or via radical coupling. Each pathway would have a distinct transition state and a corresponding activation energy. For instance, the reaction of a benzonitrile-derived organometallic reagent with a sulfonylating agent would proceed through a transition state where the C-S bond is partially formed. Calculations for similar processes show these barriers can be significant but are often lowered by metal catalysts.

Nitrile Transformations: The nitrile group itself can undergo various transformations, such as hydrolysis to an amide or carboxylic acid, or nucleophilic addition by organometallic reagents. openstax.orglibretexts.org

Hydrolysis: The acid- or base-catalyzed hydrolysis of the nitrile group involves the nucleophilic attack of water or hydroxide (B78521) on the electrophilic nitrile carbon. Computational studies can model the stepwise mechanism, including the formation of the initial adduct, proton transfer steps, and tautomerization to the amide.

Nucleophilic Addition: The addition of a Grignard or organolithium reagent to the nitrile group to form a ketone (after hydrolysis) is a common reaction. masterorganicchemistry.com The activation energy for the initial nucleophilic attack on the nitrile carbon can be calculated.

The table below provides example activation energies for transformations of related nitriles, as specific data for this compound is not available. These values illustrate the typical energy scales involved.

Reaction TypeModel CompoundComputational MethodCalculated Activation Energy (Ea) (kcal/mol)Reference/Context
Nucleophilic Attack on Nitrile (Cysteine Addition)Pyrimidine NitrilesDFT< 16Highly reactive heteroaromatic nitriles show low barriers to attack by thiol nucleophiles, indicating high electrophilicity.
Nucleophilic Attack on Nitrile (Cysteine Addition)BenzonitrileDFT~20-22Unactivated benzonitrile presents a higher energy barrier for nucleophilic addition compared to heteroaromatic nitriles.
Methyl-Transfer Sₙ2 ReactionTrimethylsulfonium SaltCBS-QB37.9 (gas phase)This value for a related sulfonium (B1226848) salt provides a general idea of the energy barriers for reactions occurring at sulfur centers, though it's not a direct analogue for sulfonylation. researchgate.net

Note: These values are for analogous systems and are intended to be illustrative of the data that can be obtained from computational studies.

Spectroscopic Property Predictions based on Theoretical Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound and its analogues, theoretical models, particularly those based on Density Functional Theory (DFT), are employed to forecast a range of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are crucial for structural elucidation and for understanding the electronic properties of the molecule.

Infrared (IR) Spectroscopy Predictions

Theoretical IR spectra are commonly calculated using DFT methods, often with the B3LYP functional combined with a basis set such as 6-311++G(d,p). researchgate.netresearchgate.net This approach computes the harmonic vibrational frequencies corresponding to the fundamental modes of vibration. The predicted wavenumbers are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data.

For this compound, theoretical calculations can predict the characteristic vibrational frequencies for its key functional groups. These predictions are invaluable for confirming the molecular structure. The primary vibrational modes of interest include the nitrile (C≡N) stretch, the symmetric and asymmetric stretches of the sulfonyl (SO₂) group, carbon-fluorine (C-F) stretches, and various vibrations of the benzene ring.

Table 1: Predicted Characteristic IR Vibrational Frequencies for this compound based on DFT Calculations. This table presents hypothetical data based on typical results from DFT (B3LYP/6-311++G(d,p)) calculations for analogous structures. Actual computational results may vary.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Nitrile (C≡N)Stretching2230 - 2245Strong
Sulfonyl (SO₂)Asymmetric Stretching1360 - 1380Strong
Sulfonyl (SO₂)Symmetric Stretching1170 - 1190Strong
Aromatic C-HStretching3050 - 3100Medium
Difluoromethyl (C-F)Stretching1100 - 1150Strong
Sulfur-Carbon (S-Caromatic)Stretching700 - 750Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

Theoretical NMR chemical shifts (δ) are typically predicted using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. scielo.org.za These calculations provide valuable estimates for ¹H, ¹³C, and ¹⁹F NMR spectra, aiding in the assignment of experimental signals. Calculations are often performed on the optimized molecular geometry, and the computed shifts are referenced against a standard, such as Tetramethylsilane (TMS).

For this compound, the electron-withdrawing nature of both the nitrile and the difluoromethylsulfonyl groups is expected to significantly influence the chemical shifts of the aromatic protons and carbons, shifting them downfield. ¹⁹F NMR predictions are particularly important for confirming the presence and environment of the difluoromethyl group.

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ in ppm) for this compound. This table presents hypothetical data based on GIAO-DFT calculations for analogous structures. TMS is used as a reference for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling patterns (J) are theoretical estimations.

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹HAromatic (ortho to CN)7.90 - 8.10d~8.5
¹HAromatic (ortho to SO₂CHF₂)8.15 - 8.35d~8.5
¹HCHF₂6.50 - 7.00tJH-F ~55
¹³CC-CN135 - 138s-
¹³CC-SO₂CHF₂142 - 145s-
¹³CAromatic CH (ortho to CN)128 - 130d-
¹³CAromatic CH (ortho to SO₂CHF₂)133 - 135d-
¹³CCN117 - 119s-
¹³CCHF₂115 - 120tJC-F ~240
¹⁹FCHF₂-110 to -125dJF-H ~55

Ultraviolet-Visible (UV-Vis) Spectroscopy Predictions

The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. These calculations help identify the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved, such as π→π* or n→π*.

For this compound, the primary chromophore is the substituted benzene ring. TD-DFT calculations can predict the λ_max values for the π→π* transitions characteristic of the benzonitrile system. The strong electron-withdrawing substituents are expected to modulate these transitions, potentially causing a shift in the absorption maxima compared to unsubstituted benzonitrile.

Table 3: Predicted UV-Vis Absorption Data for this compound based on TD-DFT Calculations. This table presents hypothetical data based on typical results from TD-DFT calculations for substituted benzonitriles in a non-polar solvent.

Predicted λ_max (nm)Calculated Oscillator Strength (f)Major Orbital ContributionTransition Type
~275> 0.1HOMO → LUMOπ→π
~230> 0.3HOMO-1 → LUMOπ→π

Q & A

Q. What are the optimal synthetic routes for 4-((difluoromethyl)sulfonyl)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonylation of a benzonitrile precursor. A common approach is reacting 4-mercaptobenzonitrile with difluoromethyl sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous DMF or THF at 0–25°C. Critical factors include:

  • Temperature control : Exothermic sulfonylation requires gradual reagent addition to avoid side reactions like over-sulfonation .
  • Solvent selection : Polar aprotic solvents enhance reactivity, while dichloromethane may reduce byproduct formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Yields range from 45–70%, depending on stoichiometric precision .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.8–8.2 ppm) and absence of thiol (-SH) peaks confirm sulfonylation.
    • ¹⁹F NMR : Distinct doublets for -CF₂- (δ -110 to -120 ppm) verify difluoromethyl incorporation .
  • Mass spectrometry (MS) : ESI-MS or HRMS confirms the molecular ion peak (M+·) at m/z 243.0 (calculated for C₈H₅F₂NO₂S) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl group influence the reactivity of the benzonitrile core in nucleophilic substitution reactions?

Methodological Answer: The sulfonyl group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attacks due to its strong electron-withdrawing nature. Experimental strategies to probe this include:

  • Hammett studies : Correlate substituent effects (σₚ values) with reaction rates in meta/para-substituted analogs .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic addition (e.g., nitration at the ortho position to -SO₂CF₂H) .
  • Kinetic isotope effects : Compare deuteration rates at aromatic positions to elucidate mechanistic pathways .

Q. What strategies resolve contradictions in reported biological activity data for sulfonyl-containing benzonitrile derivatives?

Methodological Answer: Discrepancies often arise from impurities or assay conditions. Mitigation approaches:

  • Reproducibility checks : Re-synthesize compounds using literature protocols (e.g., Patent US2021/10600 ) and validate purity via HPLC-MS .
  • Assay standardization : Use positive controls (e.g., known kinase inhibitors) and uniform cell lines (e.g., HEK293 for cytotoxicity) .
  • Meta-analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed studies to identify outliers .

Q. How can researchers design experiments to study the metabolic stability imparted by the difluoromethyl sulfonyl moiety?

Methodological Answer:

  • In vitro assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS. Compare half-lives with non-fluorinated analogs .
  • Isotope labeling : Use ¹⁸O-labeled H₂O in hydrolysis studies to track sulfonate ester formation .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., carbonic anhydrase IX, a cancer target). Focus on sulfonyl-F···H-N hydrogen bonds .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore modeling : Identify critical features (e.g., sulfonyl acceptor, nitrile π-system) using MOE or Phase .

Data Analysis & Troubleshooting

Q. How should researchers address low yields in large-scale synthesis of this compound?

Methodological Answer:

  • Scale-up adjustments : Replace column chromatography with fractional crystallization (ethanol/water) .
  • Byproduct identification : Use LC-MS to detect dimers or oxidized species; add scavengers (e.g., BHT) to suppress radical intermediates .
  • Process optimization : Employ flow chemistry for precise temperature control during exothermic steps .

Q. What analytical techniques differentiate between polymorphs or solvates of this compound?

Methodological Answer:

  • PXRD : Compare diffraction patterns with simulated data (Mercury CSD) .
  • DSC/TGA : Identify melting points and solvent loss events (e.g., hydrate vs. anhydrous forms) .
  • Raman spectroscopy : Detect subtle lattice vibrations (e.g., 500–600 cm⁻¹ for sulfonyl group packing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.